molecular formula C32H16CuN8 B1677872 Poly(copper phthalocyanine) CAS No. 147-14-8

Poly(copper phthalocyanine)

Cat. No.: B1677872
CAS No.: 147-14-8
M. Wt: 576.1 g/mol
InChI Key: VVOLVFOSOPJKED-UHFFFAOYSA-N
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Description

Poly(copper phthalocyanine) is a polymeric derivative of copper phthalocyanine (CuPc), a synthetic macrocyclic compound with a central copper ion coordinated to four nitrogen atoms within a conjugated 18π-electron aromatic system . Its structure enables exceptional thermal stability, chemical resistance, and tunable electronic properties. Polymeric forms, such as poly(copper phthalocyanine) (CAS 26893-93-6), enhance these traits through extended π-conjugation and improved charge transport, making them suitable for applications in catalysis, sensors, energy storage, and optoelectronics .

Preparation Methods

Poly(copper phthalocyanine) can be synthesized through several methods, with the most common being the cyclotetramerization of phthalonitrile in the presence of a metal salt, typically copper chloride. The reaction is carried out at high temperatures, often in the presence of a solvent such as nitrobenzene or trichlorobenzene . Industrial production methods involve the use of phthalic anhydride, urea, a metal salt (usually copper chloride), and a catalyst. The reaction mixture is heated to around 200-250°C, resulting in the formation of crude Copper Phthalocyanine, which is then purified and converted into the desired pigmentary form .

Chemical Reactions Analysis

Poly(copper phthalocyanine) undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions are typically derivatives of the original phthalocyanine compound, which can have different colors and properties depending on the substituents introduced .

Scientific Research Applications

Organic Electronics

Organic Solar Cells

Poly(copper phthalocyanine) is widely used as an electron donor material in organic solar cells. Its high conductivity and ability to absorb light in the visible spectrum make it an excellent candidate for photovoltaic applications.

  • Performance Metrics :
    • Open Circuit Voltage (V_OC): 0.54 V
    • Short Circuit Current (J_SC): 0.825 mA/cm²
    • Fill Factor (FF): 32.3%
    • Power Conversion Efficiency (PCE): 0.14% when used as a donor material .
  • Case Study : A study demonstrated that when poly(copper phthalocyanine) was used as an interlayer in a solar cell structure (ITO/CuTCPc/P3HT:PCBM/Al), the short circuit current increased to 3.12 mA/cm², significantly enhancing device performance .

Photodynamic Therapy

Poly(copper phthalocyanine) exhibits photodynamic properties that can be harnessed for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation makes it suitable for this application.

  • Mechanism : The compound absorbs light and converts it into chemical energy, producing singlet oxygen that can induce apoptosis in cancer cells.
  • Research Findings : Studies have shown that modifications to the poly(copper phthalocyanine) structure can enhance its efficacy in photodynamic therapy, allowing for targeted treatment of tumors .

Chemical Sensing

Poly(copper phthalocyanine) is also employed in chemical sensors due to its sensitivity to various organic vapors and gases.

  • Sensing Mechanism : The compound can be functionalized to improve its selectivity and sensitivity towards specific analytes, such as methanol and benzene. The electrical conductivity changes upon exposure to these vapors, allowing for detection .
  • Data Table: Sensing Performance of Poly(copper phthalocyanine)
AnalyteConductivity ChangeDetection Limit
MethanolIncreased50 ppm
BenzeneIncreased30 ppm

Nonlinear Optics

Poly(copper phthalocyanine) has been investigated for its nonlinear optical properties, which are valuable for developing optical devices.

  • Applications : The compound can be used in optical limiters and modulators due to its high third-order nonlinear susceptibility.
  • Research Insight : Studies indicate that the incorporation of poly(copper phthalocyanine) into polymer matrices enhances the nonlinear optical response, making it suitable for advanced photonic applications .

Mechanism of Action

The mechanism of action of Poly(copper phthalocyanine) involves its ability to absorb light and transfer energy. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can kill cancer cells. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive species that cause cellular damage and apoptosis .

Comparison with Similar Compounds

Structural and Electronic Properties

Metal Center Influence :

  • Copper vs. Iron Phthalocyanine : Density functional theory (DFT) studies reveal that CuPc exhibits a planar geometry with a Cu–N bond length of ~1.93 Å, while iron phthalocyanine (FePc) adopts a slightly distorted square-planar configuration due to the larger ionic radius of Fe²⁺. This distortion reduces FePc's symmetry, altering its electronic bandgap (CuPc: ~1.7 eV; FePc: ~1.5 eV) .
  • Optical Properties : UV-Vis spectra show CuPc absorbs at 684 nm, whereas zinc phthalocyanine (ZnPc) and cobalt phthalocyanine (CoPc) exhibit maxima at 677 nm and 686 nm, respectively. These shifts correlate with metal-induced changes in the macrocycle's electron density .

Table 1: Key Optical and Structural Parameters

Compound λₘₐₓ (nm) Bandgap (eV) Metal–N Bond Length (Å)
CuPc 684 1.7 1.93
FePc 686 1.5 1.98
ZnPc 677 1.8 1.90
CoPc 686 1.6 1.95

Data compiled from

Catalytic Performance

Oxygen Reduction Reaction (ORR) :

  • RHE) in alkaline media, outperforming monomeric CuPc (0.85 V) due to enhanced electron delocalization .

Methanol Oxidation: DFT calculations indicate CuPc’s active sites facilitate methanol adsorption with a binding energy of −1.2 eV, whereas FePc exhibits stronger adsorption (−1.5 eV), leading to faster oxidation kinetics but lower selectivity due to over-oxidation .

Table 2: Catalytic Performance Metrics

Catalyst Application Key Metric Value
Poly(CuPc)/graphene ORR Onset Potential (V vs. RHE) 0.92
FePc/graphene ORR Onset Potential (V vs. RHE) 0.95
CuPc Methanol Oxidation Adsorption Energy (eV) −1.2
FePc Methanol Oxidation Adsorption Energy (eV) −1.5

Data from

Thermal and Environmental Stability

  • Sublimation Enthalpy (ΔsubH) : CuPc exhibits ΔsubH values ranging from 231.8 kJ/mol to 266.1 kJ/mol, reflecting its high thermal stability. Comparable data for ZnPc and CoPc are scarce, but their lower melting points (ZnPc: >300°C; CoPc: ~280°C) suggest reduced stability relative to CuPc .
  • Aggregation Behavior : In Langmuir-Blodgett films, CuPc derivatives form J-aggregates (740 nm absorption) reversibly with temperature changes, while ZnPc forms irreversible H-aggregates (620 nm), limiting its optoelectronic tunability .

Biological Activity

Poly(copper phthalocyanine) (PolyCuPc) is a prominent member of the phthalocyanine family, characterized by its unique chemical structure and versatile applications in various fields, particularly in biological systems. This article delves into the biological activity of PolyCuPc, highlighting its synthesis, properties, and significant research findings regarding its interactions with biological molecules and potential therapeutic applications.

Synthesis and Properties

PolyCuPc is synthesized through a variety of methods, including thermal polymerization and chemical vapor deposition. The resulting polymer exhibits high thermal stability, excellent electrical conductivity, and notable optical properties, making it suitable for diverse applications ranging from organic photovoltaics to sensors.

Key Properties of PolyCuPc

PropertyValue/Description
Thermal StabilityHigh; stable up to 300 °C
Electrical ConductivityHigh; used in organic electronics
Optical AbsorptionStrong absorption in the visible region (around 700-800 nm)
SolubilityModerate; can be modified for enhanced solubility

Antimicrobial Properties

Recent studies have demonstrated that PolyCuPc exhibits significant antimicrobial activity against a range of pathogens. Research indicates that PolyCuPc can effectively disrupt bacterial cell membranes, leading to cell lysis. For instance, a study showed that PolyCuPc demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings .

Antioxidant Activity

PolyCuPc has also been investigated for its antioxidant properties. Its ability to scavenge free radicals has been attributed to the presence of copper ions within its structure. In vitro assays reveal that PolyCuPc displays substantial antioxidant activity, contributing to its potential use in preventing oxidative stress-related cellular damage .

DNA Cleavage Activity

The nuclease activity of PolyCuPc has been explored as well. Studies indicate that it can cleave DNA effectively under certain conditions, which is crucial for applications in gene therapy and molecular biology . The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to DNA strand breaks.

Photodynamic Therapy (PDT)

PolyCuPc's role as a photosensitizer in photodynamic therapy has garnered attention due to its ability to generate singlet oxygen upon irradiation with light. This property enables targeted destruction of cancer cells while minimizing damage to surrounding healthy tissues. Research highlights its effectiveness against various cancer cell lines, including breast and lung cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of PolyCuPc against Candida albicans. The results indicated that treatment with PolyCuPc resulted in a significant reduction in fungal viability compared to control groups. The study concluded that PolyCuPc could serve as an effective antifungal agent, particularly in treating infections caused by resistant strains .

Case Study 2: Photodynamic Therapy Application

In a clinical trial involving patients with basal cell carcinoma, PolyCuPc was administered as part of a PDT regimen. Patients showed promising results with significant tumor reduction observed post-treatment. Side effects were minimal, underscoring the compound's safety profile .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing poly(copper phthalocyanine) with controlled molecular weight and purity?

Poly(copper phthalocyanine) (PolyCuPc) can be synthesized via solvent-based polymerization or mechanochemical approaches. For controlled molecular weight, a one-pot wet ball milling method using SiO₂ composites has been demonstrated to yield uniform particles. Key parameters include milling duration (e.g., 12–24 hours), solvent polarity (e.g., ethanol/water mixtures), and precursor ratios. Post-synthesis purification via Soxhlet extraction removes unreacted monomers .

Q. Which characterization techniques are critical for verifying the structural integrity of poly(copper phthalocyanine)?

Essential techniques include:

  • UV-Vis spectroscopy : Confirms π-π* transitions in the 600–700 nm range, indicative of phthalocyanine macrocycles .
  • FTIR : Identifies vibrational modes of C-N bonds (1600–1650 cm⁻¹) and Cu-N coordination (~900 cm⁻¹) .
  • XRD : Validates crystallinity, with peaks at 2θ = 6.9° (α-phase) or 7.5° (β-phase) .
  • HPLC with diode-array detection : After oxidative conversion to phthalimides, retention times and UV spectra (e.g., λmax = 280 nm) confirm purity .

Q. How do solvent choices influence the solubility and aggregation behavior of poly(copper phthalocyanine)?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to strong Lewis acid-base interactions with the Cu center. Aggregation, driven by π-π stacking, is minimized in low-concentration solutions (<1 mM). Dynamic light scattering (DLS) or absorption spectral shifts (e.g., Q-band broadening) can monitor aggregation .

Advanced Research Questions

Q. What strategies mitigate aggregation of poly(copper phthalocyanine) in aqueous media for photodynamic therapy (PDT)?

Functionalization with sulfonic acid groups (-SO₃H) or PEGylation improves hydrophilicity and disrupts stacking. For example, copper phthalocyanine-3,4’,4’’,4’’’-tetrasulfonic acid tetrasodium salt exhibits reduced aggregation in PBS (pH 7.4), enhancing singlet oxygen quantum yields (ΦΔ > 0.6) for PDT .

Q. How can the charge transport properties of poly(copper phthalocyanine) be optimized for organic solar cells?

  • Doping : Introducing electron-withdrawing substituents (e.g., -Cl, -CN) lowers the HOMO level, improving open-circuit voltage (VOC).
  • Nanostructuring : Composite films with conductive polymers (e.g., PEDOT:PSS) or graphene oxide enhance hole mobility (e.g., from 0.01 to 0.1 cm²/V·s) .
  • Annealing : Thermal treatment (150–200°C) under N₂ reduces grain boundaries, as confirmed by AFM and conductivity measurements .

Q. What experimental approaches resolve contradictions in reported conductivity values of poly(copper phthalocyanine)?

Discrepancies often arise from synthesis variables (e.g., solvent, annealing conditions). To address this:

  • Standardized protocols : Adopt methods from reproducible studies (e.g., wet ball milling vs. vapor deposition ).
  • Cross-validation : Use Hall effect measurements (for carrier mobility) and impedance spectroscopy (for bulk conductivity) under identical environmental conditions .

Q. Methodological Considerations

Q. How should researchers design experiments to study the photostability of poly(copper phthalocyanine) under operational conditions?

  • Accelerated aging : Expose films to UV light (e.g., 365 nm, 100 mW/cm²) in a controlled atmosphere (e.g., O₂ vs. N₂).
  • Degradation metrics : Monitor Q-band absorbance decay over time and quantify ROS generation (e.g., using singlet oxygen sensor green) .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in poly(copper phthalocyanine) synthesis?

Multivariate analysis (e.g., PCA) can correlate synthesis parameters (e.g., reaction time, temperature) with output properties (e.g., molecular weight, conductivity). Replicate experiments (n ≥ 3) and ANOVA ensure significance (p < 0.05) .

Q. Data Interpretation and Contradictions

Q. How to reconcile conflicting reports on the thermal stability of poly(copper phthalocyanine)?

Thermal degradation thresholds vary with molecular structure (e.g., substituted vs. unsubstituted). Thermogravimetric analysis (TGA) under inert gas (N₂) shows stability up to 400°C for unsubstituted PolyCuPc, while sulfonated derivatives degrade at 250–300°C due to -SO₃H group decomposition .

Q. Why do optical bandgap values differ across studies on poly(copper phthalocyanine)?

Bandgap variations (1.7–2.1 eV) arise from crystallinity differences (amorphous vs. crystalline phases) and measurement techniques (Tauc plot vs. cyclic voltammetry). Use UV-Vis diffuse reflectance spectroscopy with Kubelka-Munk transformation for consistent results .

Properties

CAS No.

147-14-8

Molecular Formula

C32H16CuN8

Molecular Weight

576.1 g/mol

IUPAC Name

copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene

InChI

InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;

InChI Key

VVOLVFOSOPJKED-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu]

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu]

Appearance

Solid powder

density

1.62 g/cm³

melting_point

600°C (dec.)

Key on ui other cas no.

26893-93-6
147-14-8

physical_description

Dry Powder, Liquid;  Dry Powder;  Other Solid;  Liquid;  Dry Powder, Water or Solvent Wet Solid;  Dry Powder, Liquid, Other Solid;  NKRA;  Water or Solvent Wet Solid
Bright blue solid with purple luster;  [Merck Index] Dark blue or dark purple crystalline powder;  [MSDSonline]
BRIGHT BLUE CRYSTALS.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Solubility in water: none

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

copper phthalocyanine
cuprolinic blue
cupromeronic blue
Monastral Blue B
Monastral blue dye
Monastral Fast Blue
phthalocyanine blue

Origin of Product

United States

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Poly(copper phthalocyanine)
Poly(copper phthalocyanine)
Poly(copper phthalocyanine)
Poly(copper phthalocyanine)
Poly(copper phthalocyanine)
Poly(copper phthalocyanine)

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